molecular formula C43H46N10O6 B611926 BETd-260 CAS No. 2093388-62-4

BETd-260

Número de catálogo: B611926
Número CAS: 2093388-62-4
Peso molecular: 798.905
Clave InChI: UZXANFBIRSYHGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BETd-260 is a compound known as a BET degrader, which targets and degrades BET proteins. BET proteins are involved in the regulation of gene expression and are critical for the function of super-enhancers, which are regions of DNA that drive the expression of genes involved in cancer progression. This compound has shown promise in suppressing tumor progression and reducing cancer stem cell populations in various types of cancer .

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Cancer Research
    • Hepatocellular Carcinoma (HCC): BETd-260 has shown potent anti-cancer activity in HCC models. Studies demonstrate that it significantly reduces cell viability and induces apoptosis by modulating apoptotic gene expression, such as decreasing anti-apoptotic factors like Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad . In vivo experiments revealed that this compound effectively inhibits tumor growth in HCC xenograft models .
    • Triple-Negative Breast Cancer (TNBC): The compound has been utilized to study its effects on TNBC cells, where it demonstrated the ability to deplete BET proteins and suppress tumor progression . This highlights its potential as a targeted therapy for aggressive breast cancer types.
    • Osteosarcoma: Recent findings indicate that this compound can suppress cell viability in osteosarcoma models, suggesting its broad applicability across various cancer types .
  • Epigenetics
    • This compound is instrumental in exploring the role of BET proteins in gene regulation. Its ability to degrade these proteins allows researchers to dissect the functions of super-enhancers and their involvement in cancer progression.
  • Drug Development
    • As a novel therapeutic agent, this compound is being investigated for its potential to overcome therapy resistance in cancer treatments. Its unique mechanism of action positions it as a valuable tool in developing new cancer therapies that target stem cell populations within tumors .

Case Studies

StudyApplicationFindings
Study on HCCAnti-cancer activityDemonstrated significant reduction in cell viability and induction of apoptosis via intrinsic signaling pathways .
TNBC ResearchProtein degradationShowed dose-dependent depletion of BRD2, BRD3, and BRD4 proteins, leading to suppressed tumor growth .
Osteosarcoma EvaluationTargeted therapyIndicated potential for application in osteosarcoma treatment with promising results in cell viability suppression .

Mecanismo De Acción

Target of Action

BETd-260, also known as ZBC260, is a Proteolysis-Targeting Chimera (PROTAC) that targets Bromodomain and Extra Terminal (BET) proteins . The primary targets of this compound are the BET proteins BRD2, BRD3, and BRD4 . These proteins are epigenetic “readers” that play a major role in the regulation of gene transcription .

Mode of Action

This compound operates by connecting ligands for Cereblon and BET . It induces the degradation of BET proteins at low nanomolar concentrations . This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It predominantly downregulates a large number of genes involved in proliferation and apoptosis . It also substantially inhibits the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa . This results in massive apoptosis in cells within hours .

Pharmacokinetics

The pharmacokinetics of this compound have been optimized to improve its efficacy. It exhibits superior selectivity, potency, and antitumor activity compared to its parental BET inhibitor compound . It effectively depletes BET proteins in tumors and exhibits strong antitumor activities at well-tolerated dosing schedules .

Result of Action

This compound potently suppresses cell viability and robustly induces apoptosis in various cancer cells, including hepatocellular carcinoma (HCC) cells and leukemia cells . It also profoundly inhibits the growth of cell-derived and patient-derived xenografts in mice .

Métodos De Preparación

BETd-260 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach, which involves connecting ligands for Cereblon and BET proteins. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes similar to those used in laboratory settings.

Análisis De Reacciones Químicas

BETd-260 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include degraded BET proteins and apoptotic cells.

Comparación Con Compuestos Similares

BETd-260 is unique compared to other BET degraders due to its high potency and ability to induce apoptosis in cancer cells at very low concentrations. Similar compounds include:

This compound stands out due to its dual ability to degrade BET proteins and induce apoptosis, making it a promising candidate for cancer therapy.

Actividad Biológica

BETd-260, a small-molecule degrader targeting bromodomain and extraterminal domain (BET) proteins, has emerged as a potent therapeutic agent in cancer treatment, particularly in hepatocellular carcinoma (HCC) and acute leukemia. This article delves into the biological activity of this compound, supported by various studies and findings.

Overview of BET Proteins

BET proteins, including BRD2, BRD3, and BRD4, play critical roles in regulating gene expression linked to oncogenesis. Their overexpression is associated with several malignancies, making them attractive targets for degradation using proteolysis-targeting chimeras (PROTACs) like this compound.

This compound operates through a dual mechanism:

  • Degradation of BET Proteins : It induces the degradation of BRD2, BRD3, and BRD4 at nanomolar concentrations (30–100 pM) in various cancer cell lines, including RS4;11 leukemia cells and HCC cell lines.
  • Induction of Apoptosis : The compound triggers apoptosis via intrinsic signaling pathways by modulating the expression of apoptotic genes. It reduces levels of anti-apoptotic proteins such as Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad .

Cell Viability and Apoptosis Assays

In HCC studies, this compound demonstrated significant suppression of cell viability and robust induction of apoptosis across multiple cell lines (HepG2, BEL-7402, SK-HEP-1, etc.). The compound's efficacy was confirmed through various assays:

  • Cell Viability : IC50 values for inhibiting cell growth ranged from 51 pM to 2.3 nM depending on the cell line .
  • Apoptotic Signaling : Treatment led to extensive cleavage of PARP and activation of caspase-3 in HCC cells. Furthermore, mitochondrial membrane integrity was disrupted, facilitating cytochrome c release into the cytosol .

Xenograft Models

In vivo studies using HCC xenograft models revealed that this compound significantly inhibited tumor growth. Mice treated with this compound showed reduced tumor size with no observable toxicity . The compound's pharmacokinetics indicated effective tumor penetration with concentrations exceeding those necessary for effective BET degradation .

Comparative Efficacy with Other Compounds

This compound's efficacy was compared with other BET inhibitors like JQ-1. While JQ-1 demonstrated limited apoptotic activity at high concentrations (1000 nmol/L), this compound induced significant apoptosis at much lower doses (100 nmol/L) . This highlights this compound's superior potency as a therapeutic agent.

Case Studies

Several case studies have documented the effects of this compound:

  • Hepatocellular Carcinoma : A study demonstrated that this compound effectively reduced tumor growth in HCC models by promoting apoptosis through intrinsic pathways .
  • Acute Leukemia : In RS4;11 xenografts, rapid tumor regression was observed following treatment with this compound, reinforcing its potential as a treatment option for hematological malignancies .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line IC50 (pM) Mechanism Tumor Regression
HepG251Apoptosis inductionYes
RS4;1130–100Protein degradationYes
MOLM-132300Apoptosis inductionYes

Propiedades

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.